tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C15H16BrNO3 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-3-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-9(18)10-6-5-7-12-13(10)11(16)8-17(12)14(19)20-15(2,3)4/h5-8H,1-4H3 |
InChI Key |
NWYJZINTNLJSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole Core
- Reagents : Bromine (Br2) or N-bromosuccinimide (NBS) is used for selective bromination.
- Conditions : Typically performed in an inert solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures (0–5 °C) to control regioselectivity and avoid polybromination.
- Outcome : Selective bromination at the 3-position of indole is favored due to electronic and steric factors.
Protection of Indole Nitrogen with tert-Butoxycarbonyl (Boc) Group
- Reagents : Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.
- Solvent : Anhydrous THF or dichloromethane.
- Procedure : Boc2O is added dropwise to the indole derivative at 0–5 °C, then stirred at room temperature for several hours.
- Purpose : Protects the nitrogen to prevent unwanted reactions during subsequent steps and directs regioselective functionalization.
- Yield : Typically moderate to high (50–80%).
Introduction of the Acetyl Group at the 4-Position
- Method 1: Electrophilic Aromatic Substitution (EAS)
- Reagents : Acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Conditions : Low temperature to moderate temperature (0–25 °C).
- Selectivity : The Boc group directs substitution to the 4-position.
- Method 2: Directed Lithiation Followed by Acetylation
- Reagents : Strong base such as n-butyllithium (n-BuLi) to lithiate the 4-position selectively.
- Quenching : Reaction with acetyl chloride or acetic anhydride to introduce the acetyl group.
- Advantages : Higher regioselectivity and yield.
- Notes : Protection of the nitrogen is critical to avoid lithiation at the nitrogen site.
Purification and Characterization
- Purification : Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate).
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution pattern.
- Mass Spectrometry : To confirm molecular weight.
- Melting Point : To assess purity.
- HPLC : To verify purity >95%.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, CH2Cl2 | 0–5 °C | Dichloromethane | 70–85 | Selective 3-bromo substitution |
| Boc Protection | Boc2O, DMAP, triethylamine | 0–25 °C | THF or CH2Cl2 | 60–80 | Protects indole nitrogen |
| Acetylation (EAS) | Acetyl chloride, AlCl3 | 0–25 °C | CH2Cl2 | 50–70 | Electrophilic substitution at 4-position |
| Acetylation (Directed Lithiation) | n-BuLi, acetyl chloride | -78 °C to 0 °C | THF | 75–90 | Higher regioselectivity and yield |
| Purification | Silica gel chromatography | Room temperature | Hexane/ethyl acetate | — | Ensures >95% purity |
Research Findings and Optimization Notes
- Regioselectivity : The Boc group on nitrogen is crucial for directing acetylation to the 4-position and preventing side reactions.
- Bromination Control : Using NBS at low temperature minimizes dibromination or bromination at undesired positions.
- Lithiation Strategy : Directed lithiation followed by acetylation offers superior regioselectivity compared to direct electrophilic substitution.
- Reaction Monitoring : TLC and NMR are essential to monitor reaction progress and confirm intermediate formation.
- Storage : The final compound should be stored under inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability and prevent hydrolysis or decomposition.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce complex indole derivatives .
Scientific Research Applications
tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Material Science: Indole derivatives are explored for their potential use in organic electronics and photonics
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate with structurally related indole derivatives:
Key Findings from Comparative Studies
Reactivity in Cross-Coupling Reactions :
- Bromine at position 3 (target compound) shows higher reactivity in Suzuki couplings compared to chlorine or hydroxymethyl groups due to its lower bond dissociation energy .
- The acetyl group at position 4 deactivates the indole ring, reducing electrophilic substitution at adjacent positions but enhancing stability for storage .
Solubility and Stability :
- The hydroxymethyl group in tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate increases polarity, improving solubility in polar solvents (e.g., DMSO) compared to the hydrophobic bromine and acetyl groups in the target compound .
- tert-Butyl carbamate groups universally enhance thermal stability across all analogs, preventing decomposition during high-temperature reactions .
Synthetic Utility: Mesylate derivatives (e.g., ) are superior for nucleophilic displacement reactions, whereas brominated analogs are preferred for transition-metal-catalyzed couplings . The acetyl group in the target compound allows for post-synthetic modifications, such as hydrazone formation, which is absent in non-acetylated analogs .
Biological Activity
Tert-butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is noted for its diverse biological activities. This compound's structure includes a tert-butyl group, an acetyl group, and a bromine atom, contributing to its unique chemical properties and potential therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the specific pathways involved.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, has been highlighted in recent research.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound (0, 5, 10, 20 µM) for 24 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
-
Study on Lung Cancer Cells :
- Objective : Assess the compound's effects on A549 lung cancer cells.
- Method : MTT assay was utilized to measure cell viability post-treatment.
- Results : The compound showed a dose-dependent inhibition of cell growth, with an IC50 value of around 12 µM.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as a kinase inhibitor, affecting pathways crucial for cancer cell survival and proliferation. Additionally, its bromine substituent may enhance binding affinity to target proteins, facilitating its biological effects.
Research Findings Summary
| Biological Activity | Effect Observed | IC50 Value (µM) | Cell Lines Tested |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | N/A | Various bacterial strains |
| Anticancer (MCF-7) | Induction of apoptosis | 15 | Breast cancer cells |
| Anticancer (A549) | Dose-dependent growth inhibition | 12 | Lung cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
